1-(3-Fluorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Overview
Description
1-(3-Fluorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea is a synthetic organic compound that features a fluorophenyl group and a pyridinyl ethyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea typically involves the reaction of 3-fluoroaniline with an isocyanate derivative of 1-(pyridin-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale reactions. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl and pyridinyl groups can interact with the target site through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
- 1-(3-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea
- 1-(3-Methylphenyl)-3-[1-(pyridin-3-yl)ethyl]urea
Uniqueness
1-(3-Fluorophenyl)-3-[1-(pyridin-3-yl)ethyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(1-pyridin-3-ylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10(11-4-3-7-16-9-11)17-14(19)18-13-6-2-5-12(15)8-13/h2-10H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFZAOHUHIYVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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